Bis(vinylsulfonyl)methane

Description

Structural Characteristics and Chemical Nature of Bis(vinylsulfonyl)methane

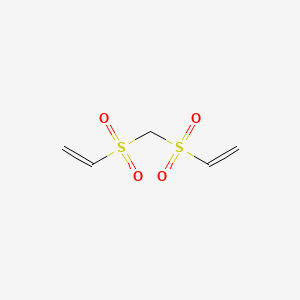

This compound, systematically named 1,1′-(methylenebis(sulfonyl))bis-ethene, is an organosulfur compound with the molecular formula C₅H₈O₄S₂. smolecule.comnih.gov Its structure consists of a central methylene (B1212753) group (–CH₂–) acting as a bridge between two sulfonyl groups (–SO₂–), each of which is attached to a vinyl group (–CH=CH₂). smolecule.com This symmetrical arrangement of two vinylsulfonyl moieties is fundamental to its chemical behavior. smolecule.com

The chemical nature of BVSM is dominated by the strong electrophilicity of its vinyl groups. The electron-withdrawing sulfonyl groups significantly activate the carbon-carbon double bonds, making them highly susceptible to nucleophilic attack. This property allows BVSM to readily participate in Michael addition reactions with nucleophiles such as the amine (–NH₂) and thiol (–SH) groups found in proteins and other polymers. tandfonline.com This propensity to undergo double Michael additions is the primary mechanism behind its function as a bifunctional crosslinking agent, enabling the formation of stable carbon-sulfur or carbon-nitrogen covalent bonds that link polymer chains together. tandfonline.comacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(ethenylsulfonylmethylsulfonyl)ethene | nih.gov |

| Molecular Formula | C₅H₈O₄S₂ | nih.govchemscene.com |

| Molecular Weight | 196.24 g/mol | smolecule.comnih.govchemscene.com |

| Physical State | White powder / Dry Powder | nih.govaksci.com |

| Melting Point | 58-64°C | aksci.com |

| SMILES | C=CS(=O)(=O)CS(=O)(=O)C=C | nih.gov |

| InChIKey | IJHIIHORMWQZRQ-UHFFFAOYSA-N | nih.gov |

Historical Context and Evolution of this compound Research

The investigation and application of this compound have a notable history, particularly within industrial chemistry. One of its well-established roles was as a "hardener" in the photographic industry. tandfonline.comgoogle.com In this context, BVSM was used to crosslink gelatin, a natural polymer that forms the emulsion layer of photographic film. tandfonline.com This crosslinking process improved the mechanical strength and thermal stability of the gelatin layer. A challenge noted in early research was the tendency of highly active bis(vinylsulfonyl)alkane hardeners like BVSM to homopolymerize, a reaction that could be controlled by specific inhibitors. google.com

The evolution of BVSM research has seen a significant expansion from these industrial roots into the realm of modern materials science and biomedical applications. Recognizing its high reactivity and ability to form stable networks, researchers began exploring its use as a crosslinking agent for creating hydrogels. vulcanchem.com A significant area of study has been the chemical gelation of gelatin with BVSM to form hydrogels for tissue engineering. acs.orgnih.govacs.org Research published in the mid-2000s systematically investigated the kinetics of this gel formation, examining the influence of parameters like pH, gelatin concentration, and crosslinker concentration on the resulting network's properties. acs.orgnih.gov This work marked a shift towards a more fundamental understanding of BVSM's crosslinking behavior to precisely tailor material properties for advanced applications. Further research has also focused on synthesizing novel functionalized derivatives of BVSM to create hardeners with modified reactivity. tandfonline.comtandfonline.com

Scope and Significance of this compound in Modern Chemistry

In modern chemistry, the significance of this compound lies predominantly in its function as a highly efficient bifunctional crosslinking agent. vulcanchem.com Its ability to form covalent bonds with nucleophilic groups makes it invaluable in polymer chemistry for enhancing the mechanical properties and stability of various materials. vulcanchem.com

A primary application is in the synthesis of hydrogels, particularly those based on natural polymers like gelatin. acs.org These BVSM-crosslinked hydrogels have been investigated for biomedical applications such as tissue engineering scaffolds and drug delivery systems. Detailed rheological and microcalorimetric studies have provided deep insights into the network formation process. For instance, research on gelatin hydrogels demonstrated that the storage modulus (a measure of stiffness) could be systematically controlled by varying the BVSM concentration. acs.orgnih.gov The kinetics of the crosslinking reaction are also highly dependent on pH, with alkaline conditions favoring the reaction due to the increased nucleophilicity of amine groups on the gelatin chains.

Table 2: Research Findings on Gelatin Hydrogels Cross-linked with BVSM

| Parameter | Observation | Source(s) |

| Mechanism | Forms covalent C-N bonds with amine groups on gelatin chains. | acs.orgnih.gov |

| Storage Modulus (G') | Increases with higher BVSM concentration. A power-law behavior was observed for the shear modulus versus the concentration of links per gelatin chain. | acs.orgnih.gov |

| Gelation Time | Dependent on pH and BVSM concentration. | |

| pH Influence | Reaction kinetics are enhanced under alkaline conditions (pH 8–9). | |

| Network Structure | Even upon completion, the chemical gels may remain in the critical domain near the gelation threshold, suggesting a not fully homogeneous network. | nih.gov |

Beyond hydrogels, BVSM serves as a versatile building block in organic synthesis and is used in the production of specialty chemicals. smolecule.comvulcanchem.com Its reactive vinyl groups can participate in various chemical transformations, allowing for the creation of more complex molecules. smolecule.com Furthermore, its utility has been demonstrated in the development of stable, colorless universal coatings that can be post-functionalized. acs.org The ongoing exploration of BVSM and its derivatives continues to expand its scope, solidifying its importance as a multifunctional tool in both academic research and industrial applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(ethenylsulfonylmethylsulfonyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHIIHORMWQZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062947 | |

| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3278-22-6 | |

| Record name | 1,1′-[Methylenebis(sulfonyl)]bis[ethene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(vinylsulfonyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[methylenebis(sulphonyl)]diethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(VINYLSULFONYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUQ276J55D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bis Vinylsulfonyl Methane

Established Synthesis Routes

The most common and industrially relevant method for preparing bis(vinylsulfonyl)methane is a two-step synthesis commencing with methanedisulfonyl chloride. This route provides a reliable pathway to obtaining the desired product with good purity.

Two-Step Synthesis via Methanedisulfonyl Chloride Intermediate

This synthetic strategy is characterized by its sequential nature, beginning with the addition of ethylene to methanedisulfonyl chloride, followed by an elimination reaction to generate the vinyl groups.

The initial step involves the reaction of methanedisulfonyl chloride with ethylene gas in the presence of a catalyst to yield bis(2-chloroethylsulfonyl)methane. This intermediate is a crucial precursor to BVSM.

The primary reactants for this stage are methanedisulfonyl chloride and ethylene. The reaction is facilitated by the use of Lewis acid catalysts, which activate the sulfonyl chloride groups towards electrophilic attack by ethylene. Commonly employed catalysts for this transformation include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). These catalysts play a pivotal role in promoting the formation of the carbon-sulfur bond.

The efficiency of the synthesis of bis(2-chloroethylsulfonyl)methane is highly dependent on the careful control of several reaction parameters. Optimization of these conditions is critical for maximizing yield and minimizing the formation of byproducts.

Key parameters that are typically optimized include:

Temperature: The reaction temperature influences the rate of reaction and the selectivity. Maintaining an optimal temperature range is crucial to ensure efficient conversion without promoting undesirable side reactions.

Catalyst Loading: The amount of Lewis acid catalyst used is a critical factor. Sufficient catalyst is required to drive the reaction, but excessive amounts can lead to increased side product formation and purification challenges.

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Dichloromethane (B109758) is a commonly used solvent for this reaction.

Ethylene Feed Rate: The rate at which ethylene gas is introduced into the reactor must be carefully controlled. A steady and controlled feed rate ensures efficient reaction with the methanedisulfonyl chloride and prevents pressure buildup.

Table 1: Illustrative Reaction Parameters for the Synthesis of Bis(2-chloroethylsulfonyl)methane

| Parameter | Condition |

| Reactant 1 | Methanedisulfonyl chloride |

| Reactant 2 | Ethylene |

| Catalyst | Iron(III) chloride (FeCl₃) |

| Solvent | Dichloromethane |

| Temperature | 30-50°C |

| Ethylene Pressure | 1-5 atm |

Note: The values in this table are illustrative and can vary based on specific laboratory or industrial-scale procedures.

Under optimized conditions, the synthesis of bis(2-chloroethylsulfonyl)methane can proceed with good yields. The purity of the intermediate is important for the success of the subsequent dehydrohalogenation step. Purification of the crude product, often achieved through recrystallization or washing, is typically performed to remove any unreacted starting materials, catalyst residues, and byproducts.

The final step in the synthesis is the dehydrohalogenation of the bis(2-chloroethylsulfonyl)methane intermediate. This elimination reaction removes two molecules of hydrogen chloride to form the two vinyl groups of BVSM. This transformation is typically achieved by treating the intermediate with a base. Common bases used for this purpose include tertiary amines, such as triethylamine, or aqueous solutions of alkali metal hydroxides, such as sodium hydroxide. The choice of base and reaction conditions can influence the yield and purity of the final this compound product. Careful control of the reaction temperature is necessary to prevent polymerization of the vinyl-containing product.

Dehydrohalogenation to this compound (BVSM)

Synthesis via Reaction of Carbon Disulfide with Vinyl Sulfone

An alternative synthetic route to this compound involves the direct reaction of carbon disulfide with vinyl sulfone smolecule.com.

This reaction necessitates the presence of a base catalyst to proceed effectively smolecule.com. The base facilitates the reaction between carbon disulfide and vinyl sulfone, leading to the formation of the this compound structure.

The synthesis of this compound from carbon disulfide and vinyl sulfone is conducted under controlled temperature and pressure conditions to optimize the reaction yield and minimize the formation of undesirable side products smolecule.com. Specific parameters are typically optimized for industrial-scale production in specialized reactors smolecule.com.

Following the reaction, the crude this compound is purified to achieve the desired level of purity. Common purification methods include distillation, often under reduced pressure to prevent thermal decomposition of the product, and crystallization from a suitable solvent or solvent mixture googleapis.comsmolecule.com. For instance, after removing the salt by filtration, the resulting oil can be crystallized from a mixture of ethyl acetate and heptane to yield pure this compound googleapis.com.

Dehydration Reaction of Bis(2-hydroxyethylsulfonyl)methane

A more direct synthetic route to this compound involves the dehydration of bis(2-hydroxyethylsulfonyl)methane scispace.com. This method is advantageous as it shortens the reaction steps and production period compared to other routes scispace.com.

This process involves treating bis(2-hydroxyethylsulfonyl)methane with a strong acid dehydrating agent. To prevent the polymerization of the vinyl product during the reaction, a polymerization inhibitor and a stabilizer are typically added.

| Reagent Type | Examples |

| Polymerization Inhibitor | Hydroquinone, 2,6-di-tert-butylphenol, 3,5-dinitrobenzoic acid |

| Stabilizer | Lithium bromide, Niobium pentachloride |

This table provides examples of polymerization inhibitors and stabilizers used in the dehydration of bis(2-hydroxyethylsulfonyl)methane. scispace.com

This synthetic approach is considered to have a wide industrial prospect as it avoids the use of many toxic and environmentally harmful reagents scispace.com.

Novel and Emerging Synthetic Approaches

Recent research has focused on developing synthetic methods that are not only efficient but also align with the principles of green chemistry and yield products of very high purity.

Efforts to create more eco-friendly synthesis protocols have led to modifications of existing methods. One such approach is a synthesis route that avoids the use of various toxic and harmful reagents, presenting a more environmentally considerate option with strong potential for industrial application. scispace.com This method, which starts from bis(2-hydroxyethyl sulfonyl)methane, is highlighted as an environment-friendly route. scispace.com Another advancement points to the use of magnesium chloride as a Lewis acid catalyst, which can offer a more environmentally benign pathway compared to traditional catalysts like iron(III) chloride.

Achieving high purity is essential for many applications of this compound. One effective technique for producing a high-purity product is through the dehydrohalogenation of bis-(2-chloroethylsulfonyl)methane. google.com In a specific example of this process, the reaction is conducted in the presence of sodium acetate. google.com Following the reaction, the resulting salt is filtered off, and the solution is concentrated under reduced pressure. google.com The final product is then solidified upon cooling, yielding pure this compound with a 99% yield. google.com Further purification to achieve high purity levels can also be accomplished through standard techniques such as distillation or crystallization.

Chemical Reactivity and Reaction Mechanisms of Bis Vinylsulfonyl Methane

Nucleophilic Addition Reactions

The core reactivity of bis(vinylsulfonyl)methane involves the nucleophilic addition across its carbon-carbon double bonds. This process, a type of Michael or 1,4-conjugate addition, allows for the formation of stable covalent bonds with a variety of nucleophiles. The reaction proceeds due to the polarization of the vinyl groups, making them effective Michael acceptors.

Among the most significant reactions of BVSM are the Michael additions involving amines and thiols. These soft nucleophiles react readily with the activated vinyl groups of BVSM under mild conditions, making this chemistry highly valuable in bioconjugation and materials science.

The reaction of this compound with primary and secondary amines leads to the formation of stable carbon-nitrogen (C-N) bonds. Similarly, reaction with thiols (or thiolates) results in the creation of robust carbon-sulfur (C-S) thioether linkages. smolecule.com The bifunctional nature of BVSM, possessing two reactive vinyl groups, allows it to act as a homobifunctional crosslinking agent, capable of linking two nucleophilic molecules. For instance, it is widely used to crosslink polymers like gelatin by reacting with the amine groups of its amino acid residues (e.g., lysine). nih.govacs.orgresearchgate.net This process forms a stable three-dimensional chemical network, converting the polymer solution into a hydrogel. nih.govacs.orgresearchgate.net

The general mechanism for the thia-Michael addition involves the attack of a thiolate anion on the β-carbon of the vinyl sulfone, followed by protonation to yield the final thioether adduct. The reaction can be initiated through a base-catalyzed mechanism, where a base deprotonates the thiol to form the more nucleophilic thiolate, or a nucleophile-initiated mechanism.

The kinetics of the Michael addition to vinyl sulfones are influenced by several key factors, including the nature of the nucleophile, pH, temperature, and the stoichiometry of the reactants. The reaction rate is highly dependent on pH because it affects the protonation state of the nucleophile. For amines and thiols, the unprotonated form is the active nucleophile.

Studies on vinyl sulfone-functionalized surfaces have provided quantitative insights into these dependencies. The reactions typically follow pseudo-first-order kinetics when the nucleophile is in excess.

pH: The reaction rate increases significantly with higher pH. For thiols, a pH above the pKa of the thiol group ensures a higher concentration of the highly reactive thiolate anion. For instance, the reaction of glutathione (B108866) (a thiol) with vinyl sulfone groups is significantly faster at pH 7.5 than at lower pH values. Similarly, the reaction with amine-containing ligands is more efficient at a basic pH (e.g., 8.5 or higher).

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of Michael addition. In the crosslinking of gelatin with BVSM, reactions are often conducted at elevated temperatures (e.g., 40 °C) to ensure the gelatin is in a random coil conformation and to accelerate bond formation. nih.govacs.org

Molar Ratio: The ratio of BVSM to the nucleophile is critical, particularly in crosslinking applications. The concentration of the crosslinker (BVSM) and the polymer (e.g., gelatin) determines the density of the resulting network and its mechanical properties, such as the storage modulus. nih.govacs.org

The following table summarizes the influence of various factors on the reaction kinetics of nucleophilic addition to vinyl sulfones.

| Influencing Factor | Effect on Reaction Rate | Rationale / Details |

|---|---|---|

| pH | Increases with higher pH | A higher pH increases the concentration of the more nucleophilic deprotonated species (e.g., thiolate R-S⁻ or free amine R-NH₂). |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction, following standard chemical kinetic principles. |

| Nucleophile Strength | Thiols > Amines > Alcohols | Thiols are generally stronger nucleophiles for this reaction under physiological conditions compared to amines, while alcohols react much more slowly. |

| Molar Ratio | Affects overall conversion and crosslinking density | The stoichiometry between BVSM's vinyl groups and the available nucleophilic sites dictates the extent and structure of the final product (e.g., simple adduct vs. crosslinked network). nih.gov |

The Michael addition to vinyl bis(sulfones) can be rendered enantioselective through the use of chiral catalysts. Asymmetric organocatalysis has emerged as a powerful tool for achieving high stereocontrol in these reactions. Chiral Brønsted base/H-bonding bifunctional catalysts, for example, have been successfully employed to facilitate the smooth reaction of pronucleophiles with vinylidene bis(sulfone) reagents. These catalytic systems can deliver addition products in high yields and with excellent enantioselectivity, enabling the synthesis of chiral molecules containing quaternary stereocenters.

While amines and thiols are the most common nucleophiles used in reactions with BVSM, other electron-rich functional groups can also react, albeit typically under more specific conditions. The reactivity of a nucleophile in a Michael addition is generally correlated with its nucleophilicity and the reaction conditions.

Hydroxyl groups (-OH) from alcohols or sugars can react with vinyl sulfones, but the reaction is generally much slower than with amines or thiols and requires more strongly basic conditions (e.g., pH > 10) to deprotonate the hydroxyl group into the more reactive alkoxide anion. This reactivity has been utilized for grafting carbohydrates onto surfaces functionalized with vinyl sulfones. Phosphines have also been used as catalysts or reactants in Michael additions, but their direct addition to BVSM as the primary reaction pathway is less common compared to their role in catalysis.

Michael Addition with Amines and Thiols

Polymerization Reactions

The presence of two vinyl groups makes this compound a bifunctional monomer, enabling it to participate in polymerization reactions to form crosslinked polymer networks. This capability is foundational to its use as a crosslinking agent. fujifilm.com

BVSM can undergo polymerization through two primary mechanisms:

Anionic Polymerization: In the presence of a base catalyst, such as an amine, BVSM can undergo anionic polymerization. The reaction speed is typically slower than radical polymerization, which allows for greater control over the polymerization rate by adjusting the temperature. This method is not subject to oxygen inhibition, which can be an advantage over radical-based systems. fujifilm.com The crosslinking of gelatin with BVSM, which proceeds via the Michael addition of gelatin's amine groups to the vinyl groups, is a practical example of this type of network polymerization. nih.govacs.org

Radical Polymerization: The vinyl sulfonyl groups of BVSM can also be polymerized via a radical mechanism. It can be co-polymerized with other radically polymerizable monomers, such as acrylates, to incorporate the bis(sulfonyl)methane moiety into the resulting polymer structure, often to enhance properties like thermal stability or adhesion. fujifilm.com This can be initiated using standard radical initiators, including UV initiators for photocurable systems. fujifilm.com

In both mechanisms, the bifunctionality of BVSM leads to the formation of a three-dimensional network structure, which is characteristic of a thermoset material or a hydrogel when performed in an aqueous environment.

Homopolymerization and Copolymerization

This compound displays a tendency to undergo homopolymerization. google.com The polymerization of its vinyl groups typically proceeds via a free-radical mechanism. This process involves three main stages: initiation, propagation, and termination. Initiation can be triggered by thermal or photochemical decomposition of a radical initiator, which generates free radicals. These radicals then attack the electron-deficient double bond of the vinylsulfonyl group, creating a new radical species. In the propagation step, this new radical adds to another monomer molecule, extending the polymer chain. Termination occurs when two growing polymer chains combine or disproportionate.

While detailed kinetic studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the reactivity is significant enough that inhibitors are often required for storage and handling. google.com

This compound can also participate in copolymerization reactions with other vinyl monomers, such as acrylates and styrenes. The reactivity ratios in these copolymerizations would be influenced by the strong electron-withdrawing character of the sulfonyl groups, which affects the electron density of the double bonds. This property makes it a candidate for modifying the properties of various polymers by introducing sulfonyl functionalities into the polymer backbone.

Formation of Cross-linked Networks

One of the most well-documented applications of this compound is its use as a cross-linking agent, particularly for biopolymers like gelatin. acs.orgnih.govresearchgate.net The formation of these cross-linked networks is crucial for enhancing the mechanical properties and thermal stability of materials, such as hydrogels.

The cross-linking mechanism involves the Michael addition of nucleophilic functional groups present in the polymer chains to the activated vinyl groups of this compound. researchgate.net In the case of proteins like gelatin, the primary nucleophiles are the amine groups of lysine (B10760008) and hydroxylysine residues. acs.orgnih.gov The reaction results in the formation of stable covalent C-N bonds, creating a three-dimensional polymer network. acs.orgnih.gov

The efficiency and kinetics of the cross-linking process are influenced by several factors, including the concentration of both the polymer and this compound, temperature, and pH. acs.orgnih.gov The pH of the reaction medium is a particularly critical parameter as it affects the protonation state of the amine groups on the polymer chains. A higher pH generally leads to a higher concentration of deprotonated, more nucleophilic amine groups, thus accelerating the cross-linking reaction. acs.orgnih.gov

Table 1: Influence of pH on the Cross-linking of Gelatin with this compound

| pH | Relative Reaction Rate | Observations |

|---|---|---|

| 5.3 | Low | Slower gel formation due to protonated amine groups. acs.orgnih.gov |

| 6.7 | Moderate | Efficient cross-linking under near-neutral conditions. acs.orgnih.gov |

| 7.4 | High | Rapid gelation due to increased availability of nucleophilic amine groups. acs.orgnih.gov |

This table is generated based on findings from referenced sources and illustrates the general trend.

Polymerization Inhibition Strategies

The inherent reactivity of this compound towards homopolymerization necessitates the use of inhibitors to ensure its stability during storage and in formulated products where premature polymerization is undesirable. google.com

Research has shown that nitro-substituted aromatic compounds are effective inhibitors for the homopolymerization of bis(vinylsulfonyl)alkanes, including this compound. google.com These inhibitors function without significantly interfering with the desired cross-linking reactions when the compound is used as a hardener for materials like photographic gelatin layers. google.com

One specific class of inhibitors identified as particularly effective is dinitrobenzoic acids. google.com The mechanism of inhibition likely involves the nitroaromatic compound acting as a radical scavenger, terminating the growing polymer chains initiated by adventitious radicals. The concentration of the inhibitor is a critical factor; it must be sufficient to prevent homopolymerization but not so high as to impede the intended cross-linking functionality.

Table 2: Effectiveness of Dinitrobenzoic Acid as a Homopolymerization Inhibitor for this compound

| Inhibitor Concentration (mole per mole of BVSM) | Observation | Reference |

|---|---|---|

| 10⁻⁶ to 10⁻² | Effective inhibition of homopolymerization, allowing for the formation of clear aqueous solutions. | google.com |

| > 10⁻² | While effective, higher concentrations may not be necessary and could potentially interfere with other formulation components. | google.com |

BVSM: this compound

Oxidation Reactions

The sulfur atoms in this compound are in a +4 oxidation state and can be oxidized to a higher oxidation state. The vinyl groups are also susceptible to oxidation.

Formation of Sulfone Derivatives

Oxidation of this compound can lead to the formation of different sulfone derivatives. The primary products would depend on the oxidizing agent and the reaction conditions. Strong oxidizing agents can potentially oxidize the vinyl groups. For instance, ozonolysis would cleave the double bonds, leading to the formation of carbonyl compounds.

Reagents and Conditions (e.g., Hydrogen Peroxide, Potassium Permanganate)

Common oxidizing agents used for sulfone synthesis and alkene oxidation can be applied to this compound.

Hydrogen Peroxide (H₂O₂) : In the presence of a suitable catalyst or under appropriate conditions (e.g., in acetic acid), hydrogen peroxide can oxidize sulfides to sulfones. organic-chemistry.org While this compound already contains sulfone groups, the vinyl groups could potentially be epoxidized by peroxy acids formed in situ from hydrogen peroxide and a carboxylic acid.

Potassium Permanganate (B83412) (KMnO₄) : This is a strong oxidizing agent that can react with the vinyl groups. libretexts.org Under cold, dilute, and basic or neutral conditions, potassium permanganate typically converts alkenes to cis-diols. Under more vigorous conditions (e.g., acidic or heated), it can cause oxidative cleavage of the double bonds, which would lead to the formation of carboxylic acids or ketones. The sulfone groups are generally stable to oxidation by permanganate.

Reduction Reactions

The primary sites for reduction in this compound are the carbon-carbon double bonds of the vinyl groups. The sulfone groups are generally resistant to reduction by common reducing agents.

Catalytic hydrogenation is a standard method for the reduction of alkenes. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, and a source of hydrogen gas (H₂), the vinyl groups of this compound would be reduced to ethyl groups. This reaction would yield bis(ethylsulfonyl)methane.

Alternatively, metal hydride reducing agents can be used. While sodium borohydride (B1222165) (NaBH₄) is typically used for the reduction of aldehydes and ketones, it is generally not reactive towards isolated alkenes. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the vinyl sulfone moieties, but the reaction can be complex. The use of specific catalytic systems, such as those involving copper(II) chloride and lithium, has been reported for the reduction of vinyl sulfonates to the corresponding alkanes. mdpi.com

Formation of Sulfur-Containing Compounds

This compound serves as a versatile precursor for the synthesis of more complex sulfur-containing molecules, primarily through conjugate addition reactions. The electron-deficient β-carbons of the vinyl groups are prime targets for attack by soft nucleophiles, particularly sulfur-based nucleophiles like thiols.

The reaction mechanism is a classic Michael-type addition. A sulfur nucleophile, such as a thiolate anion (RS⁻), attacks one of the β-carbons of the vinyl groups. This nucleophilic attack results in the formation of a new carbon-sulfur bond and a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the final adduct, a new, more elaborate sulfur-containing compound. Given the presence of two vinyl groups, this reaction can occur once or twice, leading to mono-adducts or di-adducts, depending on the stoichiometry of the reactants. This reactivity is fundamental to its use as a cross-linking agent.

| Sulfur Nucleophile | Product Type | Reaction Mechanism |

| Thiols (R-SH) | Thioether derivatives | Michael (1,4-Conjugate) Addition |

| Hydrogen Sulfide (B99878) (H₂S) | Dithioether derivatives | Michael (1,4-Conjugate) Addition |

| Sulfinates (RSO₂⁻) | Polysulfone structures | Michael (1,4-Conjugate) Addition |

Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The reaction of this compound with reducing agents primarily targets the activated carbon-carbon double bonds of the vinyl groups. The outcome depends on the strength of the reducing agent used.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ serves as a source of hydride ions (H⁻). masterorganicchemistry.com It can reduce the electron-poor C=C bonds of vinyl sulfones. ic.ac.uk The mechanism is a nucleophilic conjugate addition, where a hydride ion attacks the β-carbon of a vinyl group. This addition leads to the formation of a carbanion, which is subsequently quenched during the workup step (typically with water) to yield the saturated ethylsulfonyl group. With sufficient LiAlH₄, both vinyl groups are reduced, converting this compound into Bis(ethylsulfonyl)methane. In some cases, with harsher conditions, reduction of the sulfonyl group itself to a sulfide can occur, though this is a more difficult transformation. rsc.org

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent compared to LiAlH₄. libretexts.org While it is highly effective for reducing aldehydes and ketones, its ability to reduce activated alkenes like those in vinyl sulfones is significantly lower. The reaction is generally slower and may require specific solvent systems or catalysts to proceed efficiently. vu.nl When reduction does occur, it follows the same conjugate addition pathway as with LiAlH₄ to yield the saturated product.

| Reducing Agent | Reactivity | Primary Product | Mechanism |

| Lithium Aluminum Hydride (LiAlH₄) | High | Bis(ethylsulfonyl)methane | Conjugate Addition of Hydride |

| Sodium Borohydride (NaBH₄) | Low to Moderate | Bis(ethylsulfonyl)methane | Conjugate Addition of Hydride |

Nucleophilic Substitution Reactions

While the term "nucleophilic substitution" might imply the replacement of a leaving group on an sp³-hybridized carbon, the reactivity of this compound is dominated by a different, yet related, process: nucleophilic conjugate addition, also known as Michael or 1,4-addition. wikipedia.orgmasterorganicchemistry.com

Replacement of Vinyl Groups by Nucleophiles

In the context of this compound, the "replacement" of the vinyl group refers to the transformation of the carbon-carbon double bond into a single bond through the addition of a nucleophile. wikipedia.org The powerful electron-withdrawing effect of the two sulfonyl groups polarizes the molecule, creating significant partial positive charge on the β-carbons of the vinyl groups, making them highly electrophilic. researchgate.net

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon. This breaks the π-bond of the alkene, with the electrons moving to form a carbanion at the α-carbon, which is stabilized by resonance with the adjacent sulfonyl group. A subsequent protonation step (typically from the solvent or during workup) neutralizes the carbanion to yield the final saturated adduct. This reaction effectively incorporates the nucleophile into the molecular structure, thereby "replacing" the reactivity of the original vinyl group. A wide variety of nucleophiles can participate in this reaction, including amines, alkoxides, and stabilized carbanions. masterorganicchemistry.com

| Nucleophile Type | Example | Product Class |

| Nitrogen Nucleophiles | Primary/Secondary Amines (R₂NH) | β-Amino ethylsulfone derivatives |

| Oxygen Nucleophiles | Alkoxides (RO⁻) | β-Alkoxy ethylsulfone derivatives |

| Carbon Nucleophiles | Enolates, Organocuprates | Extended carbon-chain derivatives |

| Sulfur Nucleophiles | Thiolates (RS⁻) | β-Thioether ethylsulfone derivatives |

Advanced Applications of Bis Vinylsulfonyl Methane in Materials Science

Polymer Chemistry

Bis(vinylsulfonyl)methane (BVSM) is a bifunctional cross-linking agent recognized for its utility in polymer chemistry. Its molecular structure, featuring two vinyl sulfonyl groups attached to a central methane (B114726) unit, allows for rapid reactions with nucleophilic groups like amines and thiols. smolecule.com This reactivity is the basis for its primary role in forming covalent bonds and creating stable networks within polymers and hydrogels, which significantly enhances their mechanical properties. vulcanchem.com BVSM's effectiveness as a cross-linker has led to its use in the synthesis of various materials, including high-refractive-index poly(thioether sulfone)s and hydrogels for biomedical applications.

As a cross-linking agent, this compound plays a crucial role in transforming linear polymer chains into three-dimensional networks. vulcanchem.com This process of creating covalent C-N bonds with amine groups is fundamental to the gelation of materials like gelatin. nih.govacs.org The resulting hydrogels exhibit improved mechanical strength and stability, making them suitable for various specialized applications. smolecule.comvulcanchem.com The cross-linking reaction is typically conducted under controlled temperature conditions to ensure the desired network formation. acs.org For instance, investigations are often performed at 40°C, where gelatin exists in a random coil conformation, to study the chemical gelation process without the influence of physical gelation (triple helix formation). nih.govacs.org

This compound is extensively used to create cross-linked gelatin hydrogels. smolecule.com The vinyl groups of BVSM react with the amine groups present in gelatin, such as those in lysine (B10760008) and hydroxylysine residues, to form a covalent network. acs.orgrsc.org This chemical cross-linking process results in hydrogels with enhanced properties compared to non-cross-linked gelatin. The resulting materials are of significant interest for applications in tissue engineering and drug delivery due to their tailored mechanical and rheological characteristics. smolecule.com

The incorporation of this compound as a cross-linker significantly enhances the rheological properties and mechanical strength of gelatin hydrogels. smolecule.com The storage modulus (G'), a measure of the elastic response of the material, increases with higher concentrations of BVSM. For example, studies have shown that the storage modulus can increase from as low as 10 Pa to over 500 Pa with the addition of 2.5 mM BVSM. This demonstrates a substantial improvement in the gel's stiffness and ability to store deformational energy. Similarly, the mechanical strength of the hydrogels is enhanced compared to their non-cross-linked counterparts. Research has indicated that BVSM-cross-linked gelatin conduits can achieve a maximum tensile strength of 23 ± 4.8 MPa, providing sufficient resilience for certain biomedical applications. nih.gov

The gelation time of this compound-cross-linked gelatin hydrogels is highly dependent on both pH and the concentration of the cross-linker. nih.gov The kinetics of the cross-linking reaction are significantly influenced by the pH of the solution. researchgate.net Alkaline conditions, typically in the pH range of 8-9, are favored as they enhance the nucleophilic character of the amine groups in gelatin, leading to faster reaction rates. For instance, gelation times can be reduced by 40% when the pH is increased from 7 to 9. The concentration of BVSM also plays a critical role; higher concentrations generally lead to shorter gelation times due to the increased availability of cross-linking sites. nih.gov The optimal concentration for achieving desired gel strength and stability is a key parameter in the design of these hydrogels.

Research into gelatin hydrogels cross-linked with this compound has shown that achieving a fully homogeneous network is challenging. nih.govacs.org Even after the cross-linking reactions are complete, the resulting chemical gels often remain in a "critical domain," meaning they are near the gelation threshold rather than being a perfectly uniform network. nih.govacs.org The formation of the network can be influenced by the conditions during cross-linking. For example, cross-linking in the presence of pre-existing triple helices (physical gelation) can lead to a heterogeneous distribution of chemical bonds. nih.gov Studies have employed techniques like rheology and microcalorimetry to follow the gel formation and have observed a power-law behavior for the shear modulus as a function of the distance to the gel point, which is characteristic of systems near a critical threshold. nih.govacs.org The resulting network structure, even if not perfectly homogeneous, is what dictates the macroscopic properties of the hydrogel. researchgate.net

Gelatin Hydrogels

Coatings and Adhesives

The reactivity of BVSM makes it a valuable component in the formulation of functional coatings and adhesives, where it can promote adhesion and enhance the durability of the material. smolecule.com

This compound can be used to create colorless, stable, and transparent universal coatings on a wide array of inorganic and organic surfaces. researchgate.netresearchgate.net These coatings are formed through the polymerization of BVSM, which can be initiated by an organic base like 1-methylimidazole. researchgate.netresearchgate.net The resulting poly(this compound) coating is covalently bonded to the substrate, rendering it highly stable even under harsh conditions such as ultrasonication, strong acids, or moist-heat sterilization. researchgate.net

The formation of coatings from BVSM is a multi-stage process. researchgate.netresearchgate.net It begins with the Michael addition of an initiator or surface-bound nucleophiles to the vinyl groups of BVSM. This is followed by polymerization and cross-linking reactions. researchgate.netresearchgate.net The bifunctional nature of BVSM allows for the creation of a dense, cross-linked network structure. This network not only provides mechanical stability but also ensures strong adhesion to the underlying substrate through multiple covalent attachment points. google.com

A key advantage of BVSM-based coatings is the potential for post-functionalization. The polymer network inherently contains unreacted vinyl sulfone groups that can serve as reactive sites for the covalent immobilization of various functional molecules. researchgate.netresearchgate.net This has been demonstrated in several applications, including:

Nucleic Acid Detection: Oligonucleotides can be grafted onto the surface for use in biosensors. researchgate.net

Protein Adsorption Resistance: The surface can be modified to resist non-specific protein binding. researchgate.net

Biocompatible Cell Adhesion: Peptides or other biomolecules can be attached to promote specific cell adhesion and growth. researchgate.net

Nanomaterials and Surface Modification

The principles of BVSM chemistry extend to the modification of nanomaterials and surfaces. While direct studies on BVSM for nanoparticle synthesis are limited, its well-established reactivity with nucleophiles makes it a strong candidate for the surface functionalization of nanoparticles. nih.govfrontiersin.org The vinyl sulfone groups can react with functionalities like amines or thiols present on the surface of nanoparticles or on ligands used to coat them. researchgate.net

This surface modification can be used to improve the stability of nanoparticles in biological fluids, attach targeting ligands, or immobilize enzymes. frontiersin.org For instance, the strategies used for creating BVSM-based coatings on bulk materials could be adapted to functionalize silica (B1680970) or metal oxide nanoparticles, leveraging the reaction between vinyl sulfones and surface hydroxyl or amine groups to create stable, covalently attached layers. researchgate.net This offers a pathway to designing functional nanomaterials for a variety of applications, from drug delivery to catalysis. frontiersin.org

Functionalization of Self-Assembled Monolayers (SAMs)

The functionalization of surfaces with Self-Assembled Monolayers (SAMs) provides a powerful method for controlling the interfacial properties of materials. Vinyl sulfone (VS)-terminated SAMs are particularly useful for creating reactive surfaces that can be further modified.

Detailed research has demonstrated the preparation of VS-presenting SAMs on gold (Au) substrates. nih.govacs.org This was achieved through the synthesis of a specific vinyl sulfone disulfide, 1,2-bis(11-(vinyl sulfonyl)undecyl)disulfane. nih.govacs.org This molecule spontaneously forms a well-ordered monolayer on a gold surface, with the vinyl sulfone groups oriented away from the substrate, making them available for subsequent reactions.

The formation and characterization of these VS SAMs were confirmed using various surface-sensitive techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS analysis confirms the presence of sulfur (in both disulfide and sulfone forms), carbon, and oxygen, consistent with the chemical structure of the assembled monolayer. nih.govacs.org

Contact Angle Goniometry: The wettability of the surface changes upon formation of the SAM, which can be quantified by measuring the water contact angle. These measurements provide evidence of a uniform and functionalized surface. nih.govacs.org

Quartz Crystal Microbalance (QCM): QCM experiments are used to monitor the binding of molecules to the functionalized surface in real-time, confirming the reactivity of the terminal vinyl sulfone groups. nih.govacs.org

This method provides a robust platform for creating surfaces with controlled reactivity, paving the way for the specific attachment of a wide array of molecules. The Michael addition reaction involving vinyl sulfone groups is a key process in these surface functionalization strategies. researchgate.net

Preparation of Bioactive Ligand Immobilized Surfaces

The primary application of VS-functionalized surfaces is the covalent immobilization of bioactive ligands. The electrophilic vinyl sulfone groups readily undergo a Michael addition reaction with nucleophilic groups (like -SH, -NH₂, and -OH) found on biomolecules. researchgate.net This "click-like" reaction is efficient and can occur in aqueous solutions, often at physiological pH, making it ideal for handling sensitive biological molecules. researchgate.net

A key advantage of this method is the ability to create surfaces with high bioactivity retention. researchgate.net Research has focused on the kinetics and reactivity of immobilizing various bioactive ligands onto VS-presenting SAMs. nih.govacs.org

Detailed Research Findings: Kinetic studies using a Quartz Crystal Microbalance (QCM) have quantified the reaction rates of different ligands with the VS-functionalized surface. The reactions were found to follow pseudo-first-order kinetics. nih.govacs.org The observed rate constants are dependent on the nucleophilicity of the ligand and the pH of the solution, which affects the protonation state of the reacting groups. nih.govacs.org

| Bioactive Ligand | Functional Group | pH | Observed Rate Constant (k_obs, min⁻¹) | Source |

|---|---|---|---|---|

| Glutathione (B108866) (GSH) | Thiol (-SH) | 7.5 | 0.057 | nih.govacs.org |

| N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA) | Amine (-NH₂) | 8.5 | 0.011 | nih.govacs.org |

| Mannose | Hydroxyl (-OH) | 10.5 | 0.009 | nih.govacs.org |

The successful immobilization is further confirmed by changes in surface properties. For instance, the immobilization of highly hydrophilic carbohydrate molecules like mannose leads to a significant increase in the surface's hydrophilicity, which is observed as a marked decrease in the water contact angle. researchgate.net This versatile chemistry allows for the creation of a wide range of ligand-immobilized surfaces with tailored biological functions. nih.gov

Applications in Biosensors and Biofuel Cells

The ability to create stable, bioactive surfaces through vinyl sulfone chemistry is highly beneficial for the development of advanced biosensors and biofuel cells. researchgate.net These devices rely on the specific interaction between an immobilized biological recognition element (e.g., an enzyme, antibody, or nucleic acid) and a target analyte.

In the context of biosensors, surfaces functionalized with this compound can be used to covalently attach probe molecules. For example, DNA arrays have been fabricated on surfaces activated by Michael addition chemistry. researchgate.net These arrays demonstrated good hybridization efficiency and a low limit of detection (4 x 10⁻¹⁴ M), showcasing the effectiveness of this immobilization strategy. researchgate.net The stability of the covalent linkage ensures that the sensor can be used for long-term monitoring and under various conditions. researchgate.net

For biofuel cells, enzymes are often immobilized on electrode surfaces. The efficient and gentle immobilization conditions offered by vinyl sulfone chemistry can help preserve the enzyme's catalytic activity. Research on conducting polymer platforms like PEDOT:PSS has shown that incorporating biopolymers that can be cross-linked or functionalized is a promising route. researchgate.net While not directly using BVSM, the principles of using reactive groups for immobilization are central. For instance, encapsulating glucose oxidase in a chitosan-crosslinked PEDOT:PSS matrix resulted in exceptionally high retention of its catalytic activity (94%). researchgate.net This led to a glucose biosensor with high sensitivity and a broad detection range. researchgate.net The stable immobilization provided by chemistries analogous to that of vinyl sulfones is crucial for the operational stability of such bio-devices. researchgate.net

Pharmacological and Biological Research Applications of Bis Vinylsulfonyl Methane

Mechanism of Biological Activity

The biological activity of BVSM is fundamentally linked to its chemical structure, which features two vinyl sulfonyl groups attached to a central methane (B114726) unit. smolecule.com These vinyl sulfone groups are highly electrophilic and readily react with nucleophilic functional groups present in biological macromolecules.

The primary mechanism of BVSM's biological action involves the formation of covalent bonds with nucleophilic groups, most notably amines and thiols. smolecule.com The vinyl groups of BVSM undergo a Michael-type addition reaction with these nucleophiles. For instance, BVSM can react with the primary amine groups of lysine (B10760008) residues in proteins to form stable carbon-nitrogen (C-N) bonds. nih.govacs.orgsmolecule.com Similarly, it can react with the thiol groups of cysteine residues. This covalent bond formation is a key feature that enables the cross-linking of biomolecules. smolecule.com The reaction is efficient and can proceed under physiological conditions of temperature and pH. sigmaaldrich.com

The reactivity of BVSM with different nucleophiles can vary. Studies have shown that piperazine (B1678402) functional groups exhibit improved reactivity towards BVSM compared to primary amines. google.com This difference in reactivity can be exploited for specific applications, such as in the development of protein microarrays. google.com

Table 1: Reactivity of Nucleophiles with Bis(vinylsulfonyl)methane

| Nucleophile Type | Relative Reactivity | Key Characteristics |

|---|---|---|

| Thiols | High | Readily react with the vinyl sulfone groups. |

| Amines | Moderate to High | Form stable C-N bonds; reactivity can be influenced by the specific amine. nih.govacs.org |

| Piperazine Derivatives | High | Show enhanced reactivity compared to some primary amines. google.com |

This table provides a qualitative comparison of the reactivity of different nucleophilic groups with BVSM based on available research.

The molecular targets of BVSM within a biological system are proteins and other biomolecules that possess accessible nucleophilic sites. The primary amino acid residues targeted in proteins are lysine, with its primary amine group, and cysteine, with its thiol group. smolecule.com The ability of BVSM to react with these residues allows for the specific modification and cross-linking of protein structures. vulcanchem.com Beyond individual proteins, BVSM can also interact with and cross-link larger biological structures and materials, such as gelatin, which is rich in amine-containing amino acids. nih.govacs.orgbenthamscience.com

The bifunctional nature of BVSM, possessing two reactive vinyl sulfonyl groups, is central to its ability to act as a cross-linking agent. smolecule.com After one vinyl sulfonyl group reacts with a nucleophile on a biomolecule, the second vinyl sulfonyl group can react with another nucleophile on the same or a different biomolecule. This results in the formation of a stable bridge, or cross-link, between different parts of a single protein or between different protein molecules. smolecule.comvulcanchem.com This cross-linking enhances the structural integrity and stability of the modified biomolecules or materials. smolecule.com For example, cross-linking gelatin with BVSM significantly improves the mechanical properties and stability of the resulting hydrogel. vulcanchem.com

Biomedical Applications

The unique reactivity and cross-linking capabilities of BVSM have led to its investigation and use in various biomedical applications. smolecule.comvulcanchem.com Its ability to modify and stabilize biological materials under mild conditions makes it particularly suitable for creating biocompatible structures for medical use. benthamscience.com

In the field of tissue engineering, which aims to develop biological substitutes to restore, maintain, or improve tissue function, BVSM serves as a valuable cross-linking agent for fabricating scaffolds that support cell growth and tissue regeneration. google.combenthamscience.commdpi.com

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM) of natural tissues, providing a suitable environment for cell culture. sigmaaldrich.commdpi.com BVSM is extensively used to cross-link natural polymers like gelatin to create hydrogel scaffolds. vulcanchem.comnih.govbenthamscience.com These BVSM-cross-linked gelatin hydrogels have been shown to be biocompatible and support the growth and proliferation of various cell types. benthamscience.com

The mechanical properties of these hydrogels, such as their stiffness and elasticity, can be precisely controlled by varying the concentration of BVSM and the gelatin. nih.gov This tunability is crucial as the mechanical environment can significantly influence cell behavior, including adhesion, migration, and differentiation. nih.gov Research has demonstrated that gelatin hydrogels cross-linked with BVSM exhibit improved rheological properties, making them suitable for tissue engineering applications. vulcanchem.comnih.gov These scaffolds can be designed to degrade at a rate that matches the formation of new tissue. google.com

Table 2: Properties of BVSM-Cross-linked Gelatin Hydrogels for Tissue Engineering

| Property | Influence of BVSM | Significance in Tissue Engineering |

|---|---|---|

| Mechanical Strength | Increases with higher BVSM concentration. vulcanchem.comnih.gov | Provides structural support for regenerating tissue. mdpi.com |

| Gelation Time | Can be controlled by BVSM concentration and pH. nih.govacs.org | Allows for in-situ formation of scaffolds. |

| Swelling Ratio | Generally decreases with increased cross-linking. | Affects nutrient and waste transport to and from cells. |

| Biocompatibility | Generally high, supporting cell viability. benthamscience.com | Essential for preventing adverse immune responses. google.com |

This table summarizes the key properties of BVSM-cross-linked gelatin hydrogels and their relevance to tissue engineering, based on findings from multiple studies.

Tissue Engineering

Mimicking Natural Tissue Environments

A significant application of this compound in biomedical research is its use in creating hydrogels that mimic the natural extracellular matrix (ECM) of tissues. colab.ws These BVSM-crosslinked hydrogels can provide a scaffold that supports cell growth and differentiation, a crucial aspect of tissue engineering.

Gelatin, a derivative of collagen, is often used in conjunction with BVSM to create these tissue-like environments. smolecule.com The resulting gelatin hydrogels have been shown to possess improved rheological properties, meaning they have the appropriate flow and deformation characteristics to simulate natural tissue. vulcanchem.comsmolecule.com The cross-linking of gelatin with BVSM leads to the formation of gels that can effectively mimic the structural and mechanical properties of the native tissue environment, making them suitable for tissue engineering applications. smolecule.com

Drug Delivery Systems

The cross-linking capabilities of this compound are also harnessed in the development of advanced drug delivery systems. By forming stable, three-dimensional networks, BVSM can be used to create hydrogels that encapsulate therapeutic agents for controlled release.

BVSM is instrumental in forming cross-linked hydrogel networks that can effectively encapsulate drugs. This encapsulation is achieved through the formation of covalent bonds between BVSM and the polymer chains of the hydrogel, such as gelatin. smolecule.com This process creates a stable matrix that can hold drug molecules within its structure. The ability of these cross-linked networks to encapsulate drugs is a key feature for their use in drug delivery.

A primary advantage of using BVSM-crosslinked hydrogels for drug delivery is the ability to achieve controlled release of the encapsulated therapeutic agent. The cross-linked structure of the hydrogel can be tailored to control the rate at which the drug is released from the matrix. google.com

Research has demonstrated that these systems can be designed for sustained release over extended periods. For instance, controlled release of model proteins of varying sizes, including lysozyme, bovine serum albumin, and immunoglobulin G, has been achieved, with release times ranging from 10 days to 8 months. researchgate.net Furthermore, it is possible to create tunable, multi-phase release profiles by incorporating different types of linkers into the hydrogel formulation. researchgate.net The release profile can also be influenced by environmental factors, with studies showing a sustained release at physiological pH and a more rapid release in acidic conditions that simulate tumor microenvironments, suggesting potential for targeted drug delivery.

The following table summarizes the key features of BVSM in drug delivery applications:

| Feature | Description | Supporting Evidence |

| Drug Encapsulation | Forms stable, cross-linked networks capable of entrapping therapeutic agents. | BVSM's bifunctional nature allows it to form covalent bonds with polymers like gelatin, creating a matrix for drug encapsulation. smolecule.com |

| Controlled Release | Enables the regulation of drug release kinetics from the hydrogel matrix. | Release profiles can be sustained for extended periods (days to months) and can be designed to be responsive to environmental pH. researchgate.net |

| Tunable Profiles | Allows for the creation of multi-phase release patterns. | Incorporation of multiple ester linkers into the hydrogel allows for distinct release phases determined by the linker's half-life. researchgate.net |

Protein Microarrays

This compound plays a role in the fabrication of protein microarrays, which are important tools for high-throughput proteomic analysis. google.com These arrays are used for understanding biological systems, diagnosing diseases, and monitoring therapeutic treatments. researchgate.net

BVSM is utilized to create reactive surfaces on solid supports, such as glass slides, for the immobilization of proteins. google.com The vinylsulfonyl groups of BVSM can react with functional groups on the surface and with proteins, effectively tethering the proteins to the microarray substrate. google.com This covalent attachment is crucial for creating stable and reliable protein microarrays. While effective, it is noted that some functional groups, like primary amines, can have side reactions with BVSM, which can decrease the efficiency of the immobilization process. google.com

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential biological activities, particularly as an inhibitor of enzymes. smolecule.com

Research suggests that this compound may act as an inhibitor for certain enzymes that are involved in disease processes. smolecule.com The reactivity of its vinyl sulfonyl groups towards nucleophiles, such as those found in the active sites of enzymes, is the basis for this potential inhibitory activity. While the specific enzymes and the extent of inhibition are areas of ongoing investigation, the ability of BVSM to covalently modify proteins suggests a mechanism by which it could irreversibly inhibit enzyme function. smolecule.com Further research is needed to fully elucidate its efficacy and specific molecular targets in this context. smolecule.com

Pharmaceutical Intermediates for Drug Synthesis

This compound (BVSM) serves as a versatile bifunctional building block in organic synthesis, a role that extends to the pharmaceutical field. Its high reactivity, attributed to the two vinylsulfonyl groups, allows it to participate in a variety of chemical reactions essential for constructing complex molecules. smolecule.com The vinyl groups are potent Michael acceptors, readily reacting with nucleophiles such as amines and thiols, which are common functional groups in biologically active molecules and pharmaceutical precursors.

The structure of BVSM, featuring two reactive sites connected by a methylene (B1212753) bridge, enables its use as a cross-linking agent or as a scaffold to introduce sulfonyl functionalities into a target molecule. In medicinal chemistry, the sulfone group is a key structural motif found in numerous therapeutic agents due to its ability to act as a stable, polar, and metabolically robust isostere for other functional groups. It can participate in hydrogen bonding and other non-covalent interactions, which are critical for the binding of a drug to its biological target.

While BVSM is categorized as a pharmaceutical intermediate, its primary documented role is in the synthesis of larger, more complex structures rather than as a direct precursor to a specific, named pharmaceutical drug in the provided literature. researchgate.netlookchem.com It is employed as a foundational component in the synthesis of specialty chemicals, some of which may have downstream applications in pharmaceutical R&D. Its utility lies in its capacity to create covalent bonds, enabling the assembly of elaborate molecular architectures intended for biological applications. vulcanchem.com

Development of Functionalized BVSM Derivatives

Research has focused on modifying the core structure of this compound to create functionalized derivatives with tailored properties for specific scientific applications. These modifications leverage the inherent reactivity of the BVSM scaffold to introduce new functional groups, thereby expanding its utility beyond simple cross-linking.

A significant development is the use of BVSM to create a colorless, universal, and stable surface coating through polymerization. researchgate.net This process results in Polybis(vinyl sulfonyl)methane (PBVS), a polymer coating that can be applied to a wide range of organic and inorganic materials. A key feature of this PBVS coating is the presence of unreacted vinyl groups that serve as sites for post-functionalization. researchgate.netresearchgate.net Researchers have demonstrated that these sites can be treated to create surfaces with specific biological functions, such as:

Nucleic Acid Detection: The coating can be modified to anchor probes for detecting specific nucleic acid sequences. researchgate.net

Protein Adsorption Resistance: Functionalization can create surfaces that resist the non-specific binding of proteins, a crucial property for medical devices and biosensors. researchgate.net

Biocompatible Cell Adhesion: The surface can be altered to promote the adhesion and growth of cells in a controlled manner, which is valuable for tissue engineering applications. researchgate.net

Another area of development involves the synthesis of discrete, functionalized BVSM derivatives for specific chemical purposes. An example from patent literature is the creation of carbamyl-substituted BVSM derivatives. google.com In one documented synthesis, a BVSM derivative was functionalized with a methylcarbamyl group. Although the intended application was for hardening gelatin in photographic film, the synthesis demonstrates a clear pathway for modifying the BVSM structure to create new chemical entities. google.com

These examples underscore the versatility of BVSM as a platform for developing advanced materials and molecules with highly specific functionalities for biological and research applications.

Table of Functionalized BVSM Derivatives

| Derivative Name | Method of Synthesis | Reported Application | Reference |

|---|---|---|---|

| Polybis(vinyl sulfonyl)methane (PBVS) Coating | Polymerization of BVSM on a substrate, initiated by an organic base like 1-methylimidazole. | A universal, colorless coating platform for subsequent functionalization. | researchgate.netresearchgate.net |

| Functionalized PBVS Surface (for Nucleic Acid Detection) | Post-functionalization of the PBVS coating's reactive vinyl groups. | Biosensing and diagnostics. | researchgate.net |

| Functionalized PBVS Surface (Protein Resistant) | Post-functionalization of the PBVS coating's reactive vinyl groups. | Biomedical implants and devices to improve biocompatibility. | researchgate.net |

| Functionalized PBVS Surface (for Cell Adhesion) | Post-functionalization of the PBVS coating's reactive vinyl groups. | Tissue engineering scaffolds. | researchgate.net |

| Methylcarbamyl-substituted bis(vinylsulfonyl) methane | Reaction of a BVSM precursor with methyl isocyanate, followed by elimination reaction to form the vinyl groups. | Gelatin hardener (in a non-pharmaceutical context). | google.com |

Theoretical and Computational Studies of Bis Vinylsulfonyl Methane

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of Bis(vinylsulfonyl)methane and its interactions at a molecular level. These computational techniques are instrumental in predicting material properties and understanding complex chemical processes.

For instance, molecular dynamics (MD) simulations can be employed to model the binding affinities of BVSM with biological macromolecules, such as the active sites of cysteine proteases. Such simulations can be validated against experimental data to refine the models. In the context of polymer science, computational modeling is a key part of designing and engineering soft matter. mdpi.com Techniques like finite element analysis are used to create life-prediction models for the viscoelastic response of polymers and their composites, which is relevant for materials crosslinked with BVSM. routledge.comtaylorfrancis.com

In the field of energy storage, first-principles calculations, often involving molecular dynamics, are used to simulate the complex environment of an electrolyte. nih.govenergy.gov When used as an electrolyte additive in lithium-ion batteries, modeling can unravel the competitive coordination between BVSM, solvents, and anions, helping to rationalize the composition of the resulting cathode-electrolyte interphase.

Furthermore, modeling of the chemical networks formed by BVSM is critical. Studies on gelatin hydrogels cross-linked with BVSM have used modeling to analyze the structure of the resulting chemical gel. These simulations have revealed that even after the chemical reactions are complete, the gels may remain near the critical threshold of gelation, providing valuable information on the structure-property relationships of the hydrogel network.

Structure-Reactivity Relationships

The unique chemical structure of this compound—two vinyl sulfonyl groups attached to a central methane (B114726) unit—is the primary determinant of its reactivity. The electron-withdrawing nature of the sulfonyl groups renders the double bonds of the vinyl groups highly electrophilic, making BVSM an excellent Michael acceptor. scispace.com This enhanced reactivity towards nucleophiles like amines and thiols is the basis for its function as a crosslinking agent.

Comparative structural analysis reveals that the methane bridge in BVSM provides specific steric and electronic characteristics that influence its reactivity compared to analogous compounds. For example, replacing the methane with an ethane (B1197151) backbone, as in bis(vinylsulfonyl)ethane, results in distinct reactivity patterns and stability profiles.

Quantum chemical calculations have further clarified these relationships. Studies on vinyl sulfone-modified carbohydrates show that the addition of primary amines is preferred over secondary amines due to lower activation energy barriers. researchgate.net This selectivity is a direct consequence of the electronic and steric environment of the reactive sites. researchgate.net The high reactivity of vinylidene bis(sulfones) has been quantified, with some exhibiting an electrophilicity value as high as -7.50 on the Mayr scale. nih.gov However, this high reactivity can be sterically hindered; β-substituted vinyl bis(sulfones) have been shown to be unreactive under certain catalytic conditions where their unsubstituted counterparts react smoothly. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the properties and reaction pathways of this compound. researchgate.net

DFT has been suggested as a method to predict reaction pathways and the formation of byproducts when BVSM is used in cross-linking applications. Specific applications of quantum calculations include:

Reaction Mechanisms: Calculations have suggested that the Michael addition of amines to vinyl sulfones can proceed through a concerted mechanism. researchgate.net These studies can also determine activation energy barriers, explaining observed selectivity in reactions with different types of nucleophiles. researchgate.net

Property Prediction: Coupled perturbed DFT has been used to predict the refractive index and Abbe's number of poly(thioether sulfone)s synthesized using BVSM. These theoretical predictions showed a strong correlation with experimental data.

Electrochemical Systems: First-principles calculations are used to investigate the oxidation potentials of electrolyte molecules and how they are altered by complexation with other species in a battery. rsc.org Such calculations can determine binding energies and help explain how additives like BVSM contribute to the formation of a stable and robust cathode-electrolyte interphase.

Spectroscopic Analysis: Quantum chemical techniques are used to analyze the vibrational frequencies of molecules containing vinyl sulfone groups, aiding in the interpretation of experimental infrared spectra. researchgate.net For sulfone derivatives, calculations can help assign binding energies observed in X-ray photoelectron spectroscopy (XPS). researchgate.net

These computational methods provide a fundamental understanding that complements experimental work, enabling the rational design of materials and processes involving this compound.

Data Tables

Table 1: Computed Molecular Properties of this compound

This table presents various molecular descriptors for this compound calculated using computational chemistry methods.

| Property | Value | Source |

| Molecular Weight | 196.2 g/mol | nih.gov |

| XLogP3-AA | 0.1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 85.04 Ų | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Table 2: Predicted Optical Properties of Poly(thioether sulfone) Derived from BVSM

This table shows the predicted high refractive index and Abbe's number for a polymer synthesized from 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) and this compound (BVSM), as determined by DFT calculations.

| Polymer | Predicted Refractive Index (n) | Predicted Abbe's Number (ν) |

| poly(BMMD-BVSM) | 1.6461 | 43.1 |

Future Directions and Research Gaps

Development of Novel BVSM Derivatives